molecular formula C14H10N2O4 B11967244 9-methyl-2,7-dinitro-9H-fluorene CAS No. 32501-43-2

9-methyl-2,7-dinitro-9H-fluorene

Cat. No.: B11967244
CAS No.: 32501-43-2
M. Wt: 270.24 g/mol
InChI Key: WGBGEDCUEKJPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-2,7-dinitro-9H-fluorene is an organic compound with the molecular formula C14H10N2O4 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two nitro groups at the 2 and 7 positions, and a methyl group at the 9 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2,7-dinitro-9H-fluorene typically involves the nitration of 9-methylfluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product. The general reaction scheme is as follows:

    Nitration of 9-methylfluorene:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2,7-dinitro-9H-fluorene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Reduction: 9-methyl-2,7-diamino-9H-fluorene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 9-carboxy-2,7-dinitro-9H-fluorene.

Scientific Research Applications

9-methyl-2,7-dinitro-9H-fluorene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other fluorene derivatives and as a reagent in organic synthesis.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-methyl-2,7-dinitro-9H-fluorene involves its interaction with molecular targets through its nitro groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,7-dinitrofluorene: Similar structure but lacks the methyl group at the 9 position.

    9-methylfluorene: Similar structure but lacks the nitro groups at the 2 and 7 positions.

    2,7-dinitro-9H-fluoren-9-one: Similar structure but contains a ketone group at the 9 position instead of a methyl group.

Uniqueness

9-methyl-2,7-dinitro-9H-fluorene is unique due to the presence of both nitro groups and a methyl group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

32501-43-2

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

9-methyl-2,7-dinitro-9H-fluorene

InChI

InChI=1S/C14H10N2O4/c1-8-13-6-9(15(17)18)2-4-11(13)12-5-3-10(16(19)20)7-14(8)12/h2-8H,1H3

InChI Key

WGBGEDCUEKJPBD-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.